S-23 is a synthetic compound classified as a selective androgen receptor modulator (SARM). SARMs are a class of androgen receptor ligands that bind to androgen receptors and display tissue-selective activation of androgenic signaling pathways [, , ]. S-23 is primarily investigated for its potential use in hormonal male contraception due to its strong androgenic effects []. Furthermore, S-23 has demonstrated beneficial effects on bone mineral density, lean mass, and fat mass, making it a potential candidate for addressing various health conditions []. It is crucial to emphasize that this report focuses solely on the scientific research applications of S-23, excluding any information related to drug use, dosage, or potential side effects.
S-23 was synthesized as part of research aimed at developing new therapeutic agents that can selectively modulate androgen receptors. The compound's classification as a selective androgen receptor modulator highlights its potential to provide anabolic benefits similar to anabolic steroids but with reduced side effects associated with traditional androgenic compounds .
The synthesis of S-23 involves several steps that utilize advanced organic chemistry techniques. The process described by Marhefka et al. includes the following key steps:
These methods ensure that S-23 is produced with high chemical purity, which is essential for accurate biological testing.
S-23 features a complex molecular structure characterized by the following components:
The molecular formula of S-23 is C18H19F3N2O3, indicating a well-defined arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. Detailed structural analysis reveals that these groups contribute significantly to the compound's pharmacological properties .
S-23 undergoes various chemical reactions that are critical for its activity:
These reactions highlight the compound's potential efficacy as an anabolic agent while providing insights into its safety profile.
The mechanism of action of S-23 primarily involves its interaction with androgen receptors:
This selectivity makes S-23 a promising candidate for therapeutic applications in conditions characterized by muscle wasting.
S-23 possesses specific physical and chemical properties that influence its behavior:
These properties are critical for formulation development and determining the appropriate delivery methods for therapeutic use.
The potential applications of S-23 are diverse:
Research continues to explore these applications while addressing safety concerns associated with long-term use.
Selective Androgen Receptor Modulators (SARMs) represent a transformative class of therapeutic agents designed to overcome limitations of traditional androgen therapies. Emerging in the late 1990s from hydroxyflutamide analogs, SARMs exploit tissue-specific cofactor recruitment to enable differential activation of the androgen receptor (AR) pathway [5] [9]. Unlike steroidal androgens, SARMs exhibit oral bioavailability, resistance to 5α-reductase metabolism (preventing conversion to dihydrotestosterone), and lack of aromatization to estrogen [5] [9]. This pharmacological evolution addresses critical unmet needs in androgen-dependent pathologies while minimizing off-target effects. The structural optimization journey progressed from early aryl-propionamide derivatives to sophisticated molecules with refined tissue selectivity profiles, culminating in compounds like S-23 with enhanced anabolic-to-androgenic dissociation [7] [9].
S-23 ((2S)-N-(4-cyano-3-trifluoromethylphenyl)-3-(3-fluoro-4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide) exemplifies the therapeutic potential of optimized SARMs. Developed by GTx, Inc., this arylpropionamide-based SARM demonstrates exceptional AR binding affinity (Ki = 1.7 nM) and potent tissue-selective activity [1] [7] [8]. Its chiral center and electron-withdrawing substituents (cyano and trifluoromethyl groups) confer metabolic stability and transcriptional specificity [3] [8]. Preclinical studies position S-23 as a versatile candidate for multiple therapeutic applications, from hormonal male contraception to muscle-wasting disorders, by leveraging its unique pharmacodynamic properties [1] [7]. S-23's mechanistic distinction lies in its capacity for tissue-selective AR activation without prostate stimulation or estrogenic side effects, representing a significant advancement over conventional androgens [5] [9].
Despite promising preclinical data, significant research gaps persist regarding S-23. The compound remains investigational, with no approved clinical applications [3] [6]. Key knowledge deficits include: (1) comprehensive characterization of its tissue-specific cofactor recruitment mechanisms; (2) long-term pharmacodynamic effects in non-rodent species; (3) molecular basis for its spermatogenesis suppression; and (4) optimization of its therapeutic window for human applications [1] [7] [9]. Additionally, the metabolic fate of S-23 requires further elucidation beyond preliminary equine and rodent models to inform human dosing strategies and detection methodologies [2] [10]. Addressing these gaps is imperative for translating S-23's potential into clinically viable therapies.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7